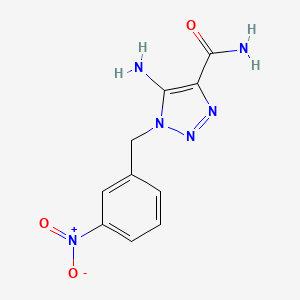![molecular formula C23H15Cl4N3O2 B2959139 (4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate CAS No. 956763-44-3](/img/structure/B2959139.png)
(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate is a complex organic compound that features a combination of chlorinated aromatic rings and a pyrazole moiety
作用機序
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through a combination of hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrazole derivatives have been shown to inhibit various enzymes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Its metabolism and excretion patterns would need further investigation .
生化学分析
Biochemical Properties
Based on its structural similarity to other carbamates, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Future studies should aim to identify any enzymes or cofactors it interacts with, and any effects it may have on metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to the pyrazole ring using an acid catalyst. The pyrazole intermediate is then reacted with 2,4,6-trichlorobenzoyl chloride in the presence of a base to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics
類似化合物との比較
Similar Compounds
(RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine: Shares the chlorinated aromatic ring structure but differs in the presence of a piperazine ring instead of a pyrazole.
N-(4-(4-chlorophenyl)phenylmethyl)carbamate: Similar in structure but lacks the pyrazole moiety.
Uniqueness
(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate is unique due to its combination of chlorinated aromatic rings and a pyrazole moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl4N3O2/c24-16-8-6-14(7-9-16)13-32-23(31)29-20-12-28-30(21(20)15-4-2-1-3-5-15)22-18(26)10-17(25)11-19(22)27/h1-12H,13H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYLKYCDZNEVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-DICHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2959059.png)
![(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2959061.png)


![4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole](/img/structure/B2959066.png)
![Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B2959067.png)
![3-chloro-2-({7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2959068.png)
![ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2959069.png)

![3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2959074.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B2959077.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide](/img/structure/B2959078.png)
![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2959079.png)
